2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol
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Overview
Description
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenyl groups, as well as a phenol moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate.
Substitution Reactions:
Phenol Functionalization: The phenol moiety can be introduced through electrophilic aromatic substitution reactions, where the hydroxyl group is ortho and para directing.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions are common, especially for the phenol and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl halides, amines, and catalysts like ZnCl2.
Major Products
Oxidation: Quinones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted phenols and pyrimidines.
Scientific Research Applications
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase.
Antioxidant Activity: The phenol group can scavenge free radicals, reducing oxidative stress.
Signal Transduction Modulation: It may modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol stands out due to its unique combination of a pyrimidine ring with amino and methoxyphenyl substitutions, along with a phenol moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-methoxyphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-30-17-9-7-16(8-10-17)15-32-18-11-12-20(22(29)13-18)24-21(14-27-25(26)28-24)19-5-3-4-6-23(19)31-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFRBUPHFGPAAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=CC=C4OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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